molecular formula C9H5BrClF4N B15201831 N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride CAS No. 930778-46-4

N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride

Cat. No.: B15201831
CAS No.: 930778-46-4
M. Wt: 318.49 g/mol
InChI Key: NAQROJVNWKJABU-UHFFFAOYSA-N
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Description

N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride (CAS: 930778-46-4, molecular formula: C₉H₅BrClF₄N) is a halogenated acetimidoyl chloride derivative featuring a bromomethyl substituent at the 2-position and a fluorine atom at the 5-position on the phenyl ring. Its trifluoroacetimidoyl group enhances electrophilicity, making it a versatile intermediate in synthesizing fluorinated heterocycles, such as indoles and triazoles, which are pivotal in pharmaceutical and agrochemical applications .

The bromomethyl group serves as a reactive handle for nucleophilic substitution or elimination reactions, distinguishing it from analogs with hydroxymethyl or chloromethyl substituents. Its synthesis likely follows established routes for trifluoroacetimidoyl chlorides, such as one-pot reactions involving trifluoroacetamide derivatives and halogenating agents .

Properties

CAS No.

930778-46-4

Molecular Formula

C9H5BrClF4N

Molecular Weight

318.49 g/mol

IUPAC Name

N-[2-(bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H5BrClF4N/c10-4-5-1-2-6(12)3-7(5)16-8(11)9(13,14)15/h1-3H,4H2

InChI Key

NAQROJVNWKJABU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride typically involves multiple steps. One common method includes the bromination of a fluorophenyl precursor, followed by the introduction of the trifluoroacetimidoyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles such as amines, thiols, or alkoxides. For example:

  • Ammonolysis : Reaction with primary/secondary amines yields substituted amines.
    Example :

    R-NH2+C6H3FBrCH2-N=C(Cl)CF3C6H3FNHCH2-N=C(Cl)CF3+HBr\text{R-NH}_2 + \text{C}_6\text{H}_3\text{FBrCH}_2\text{-N=C(Cl)CF}_3 \rightarrow \text{C}_6\text{H}_3\text{FNHCH}_2\text{-N=C(Cl)CF}_3 + \text{HBr}

    This reaction proceeds in polar aprotic solvents (e.g., DMF) with a base (e.g., K<sub>2</sub>CO<sub>3</sub>) at 60–80°C.

  • Thiol Substitution : Thiols displace bromide to form thioethers, useful in bioconjugation:

    RSH+BrCH2-ArRSCH2-Ar+HBr\text{RSH} + \text{BrCH}_2\text{-Ar} \rightarrow \text{RSCH}_2\text{-Ar} + \text{HBr}

    Catalyzed by mild bases like Et<sub>3</sub>N.

Reactivity of the Trifluoroacetimidoyl Chloride Group

The electrophilic acyl chloride participates in nucleophilic acyl substitution :

Reaction TypeReagents/ConditionsProductYieldReference
Amide Formation Primary amines, RT, MeCNTrifluoroacetamidine derivatives85–94% ,
Esterification Alcohols, pyridine, 0–25°CTrifluoroacetimidate esters70–88%
Hydrolysis H<sub>2</sub>O, pH 7–9, RTTrifluoroacetimidic acid65%

Mechanism :

  • Nucleophilic attack at the carbonyl carbon.

  • Chloride departure, forming intermediates that tautomerize to stable products .

Coupling Reactions

The bromomethyl group facilitates cross-coupling under palladium catalysis:

  • Suzuki–Miyaura Coupling :

    Ar-Br+Ar’B(OH)2Pd(PPh3)4,baseAr-Ar’+Byproducts\text{Ar-Br} + \text{Ar'B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Ar-Ar'} + \text{Byproducts}

    Yields biaryl derivatives in 75–90% efficiency.

  • Buchwald–Hartwig Amination :

    Ar-Br+R2NHPd catalystAr-NR2+HBr\text{Ar-Br} + \text{R}_2\text{NH} \xrightarrow{\text{Pd catalyst}} \text{Ar-NR}_2 + \text{HBr}

    Requires ligands like Xantphos and Cs<sub>2</sub>CO<sub>3</sub>.

Cyclization Reactions

Intramolecular reactions form heterocycles. For example, treatment with NaN<sub>3</sub> generates azides, which undergo Staudinger reactions or click chemistry :

  • Azide Formation :

    BrCH2-Ar+NaN3N3CH2-Ar+NaBr\text{BrCH}_2\text{-Ar} + \text{NaN}_3 \rightarrow \text{N}_3\text{CH}_2\text{-Ar} + \text{NaBr}

    Followed by Cu-catalyzed alkyne-azide cycloaddition (CuAAC) to form triazoles .

Elimination Reactions

Under basic conditions (e.g., DBU, DMF), β-elimination produces alkenes:

BrCH2-ArBaseCH2=Ar+HBr\text{BrCH}_2\text{-Ar} \xrightarrow{\text{Base}} \text{CH}_2=\text{Ar} + \text{HBr}

This pathway competes with substitution and is solvent-dependent.

Radical Reactions

In the presence of initiators (e.g., AIBN), the bromide participates in atom-transfer radical polymerization (ATRP) or forms C–C bonds via Grignard-type reactions .

Stability Considerations

  • Thermal Stability : Decomposes above 120°C, releasing HCl and Br<sub>2</sub>.

  • Light Sensitivity : Degrades under UV light; storage at 2–8°C in amber vials is recommended .

This compound’s dual reactivity enables its use in synthesizing pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Experimental protocols emphasize anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation .

Scientific Research Applications

N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group, for instance, can undergo nucleophilic substitution, while the trifluoroacetimidoyl chloride moiety can participate in acylation reactions. These reactions enable the compound to interact with molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of trifluoroacetimidoyl chlorides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Reactivity Profile Stability Key Applications
N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-TFA-Cl BrCH₂ (2), F (5) High reactivity in SN2 reactions; participates in Grignard cyclization Moderate (sensitive to hydrolysis) Indole synthesis, nucleophilic substitutions
N-[2-(Chloromethyl)phenyl]-2,2,2-TFA-Cl ClCH₂ (2) Similar to bromo analog but slower nucleophilic substitution Higher than bromo analog Intermediate for fluorinated heterocycles
N-[2-(Hydroxymethyl)phenyl]-2,2,2-TFA-Cl HOCH₂ (2) Low electrophilicity; requires activation (e.g., bromination) for reactivity High Requires derivatization for further use
N-(Perfluoroalkylmethyl)arylimidoyl Chlorides RfCH₂ (variable) Enhanced stability; avoids side reactions in cycloadditions High (resists hydrolysis) Pyrrole synthesis via cycloaddition

Key Findings :

  • Bromomethyl vs. Chloromethyl : The bromo derivative exhibits faster nucleophilic substitution due to bromine's superior leaving-group ability compared to chlorine .
  • Bromomethyl vs. Hydroxymethyl : The hydroxymethyl analog is inert in direct reactions but serves as a precursor for bromomethyl derivatives via bromination (e.g., using NBS/AIBN) .
  • Perfluoroalkylmethyl Groups : These substituents (e.g., CF₃CH₂) improve stability and regioselectivity in cycloadditions, bypassing the need for bromomethyl intermediates .

Physicochemical and Structural Properties

Crystallographic studies on related N-(chlorophenyl)-trifluoroacetamides (e.g., N-(2,4,5-trichlorophenyl)-2,2,2-trichloroacetamide) reveal that halogen substituents significantly alter bond lengths and crystal packing. The bromomethyl and fluorine substituents in the target compound likely induce steric and electronic effects distinct from chloro or methyl analogs, impacting solubility and solid-state stability .

Pharmacological Implications

The trifluoromethyl group enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity, a trend observed in fluorinated pharmaceuticals . The bromomethyl group offers a site for late-stage functionalization, enabling the attachment of pharmacophores in drug discovery.

Biological Activity

N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride, with the CAS number 61881-19-4, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₈H₅ClF₃N
  • Molecular Weight : 207.58 g/mol
  • CAS Number : 61881-19-4

Structural Characteristics

The presence of trifluoroacetimidoyl and bromomethyl groups contributes to its reactivity and biological interactions. The fluorine atoms enhance lipophilicity, potentially influencing membrane permeability and bioactivity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that trifluoromethyl-substituted phenyl compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of trifluoromethylated phenyl compounds for their cytotoxic effects on various cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting potential therapeutic applications in oncology.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes. Specifically:

  • CYP1A2 Inhibitor : This enzyme is involved in the metabolism of various drugs. Inhibition may lead to increased plasma levels of co-administered medications.
  • CYP3A4 : Notably, it does not inhibit this enzyme, which is crucial for the metabolism of a large number of drugs.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:

PropertyValue
Solubility 0.22 mg/ml
Bioavailability Score 0.55
Log P (octanol-water) 3.17
Skin Permeation Log Kp: -5.72 cm/s

These properties suggest moderate permeability and solubility, which are favorable for drug development.

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death has been observed.
  • Inhibition of Angiogenesis : By disrupting vascular endothelial growth factor (VEGF) signaling pathways.

Conclusion and Future Directions

This compound presents promising biological activities that warrant further investigation. Its potential as an anticancer agent and enzyme inhibitor opens avenues for drug development in oncology and pharmacotherapy.

Future research should focus on:

  • In vivo studies to assess efficacy and safety profiles.
  • Structural modifications to enhance selectivity and potency.
  • Comprehensive toxicity assessments to evaluate therapeutic windows.

This compound exemplifies the importance of fluorinated compounds in medicinal chemistry and their role in developing new therapeutic agents.

Q & A

Basic: What are the optimized synthetic routes for N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via imidoyl chloride formation from trifluoroacetamide precursors. Key steps include:

  • Phosphorus pentachloride (PCl₅) reaction with N-methyltrifluoroacetamide to generate the imidoyl chloride core .
  • Bromination at the benzylic position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
  • Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis .

Optimization Table:

ParameterOptimal ConditionYield Impact
SolventAnhydrous DCM70–80%
Brominating AgentNBS/AIBN>90% selectivity
Temperature0–5°C (bromination)Reduces decomposition

Basic: Which spectroscopic techniques are most effective for structural characterization, and what key data distinguish this compound?

Answer:

  • ¹H/¹⁹F NMR :
    • ¹H : Benzylic bromomethyl protons appear as a singlet at δ 4.3–4.5 ppm. Aromatic protons show splitting due to fluorine coupling .
    • ¹⁹F : Trifluoroacetyl group resonates at δ -70 to -75 ppm .
  • X-ray Crystallography : Confirms planarity of the imidoyl chloride moiety and C-Br bond length (~1.9 Å) .
  • Mass Spectrometry : Molecular ion peak at m/z 360–362 (M⁺, isotopic pattern for Br/F) .

Advanced: How does this compound participate in heterocyclic synthesis, and what mechanistic insights govern its reactivity?

Answer:
The compound acts as a precursor for fluorinated heterocycles (e.g., indoles, pyrroles) via:

  • Grignard Cyclization : Reacts with in situ-generated Grignard reagents to form 2-fluoroalkyl indoles. The bromomethyl group facilitates intramolecular alkylation .
  • Electrophilic Aromatic Substitution : The electron-withdrawing trifluoroacetyl group directs electrophiles to the meta position of the fluorophenyl ring .

Mechanistic Insight:
The bromomethyl group’s leaving ability (via SN2) and the imidoyl chloride’s electrophilicity enable tandem cyclization-substitution pathways, as observed in pesticidal pyrrole synthesis .

Advanced: How can researchers resolve contradictions in observed vs. predicted spectroscopic data for this compound?

Answer:
Common discrepancies include:

  • Unexpected ¹H NMR Splitting : Fluorine’s strong inductive effect may deshield adjacent protons, altering coupling patterns. Use ²H-labeled analogs or DFT calculations to validate assignments .
  • Mass Spectrometry Fragmentation : Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms molecular ion identity. Compare with synthetic intermediates to trace fragmentation pathways .

Advanced: What strategies improve the compound’s stability during storage and reaction conditions?

Answer:

  • Storage : Under inert gas (Ar) at -20°C in amber vials to prevent hydrolysis and photodegradation .
  • In Situ Generation : Use freshly prepared imidoyl chloride to avoid decomposition. Stabilize with molecular sieves in anhydrous solvents .
  • Reaction Quenching : Add cold aqueous NaHCO₃ to neutralize excess HCl, minimizing side reactions .

Advanced: How does the trifluoroacetyl group influence bioactivity in medicinal chemistry applications?

Answer:

  • Lipophilicity Enhancement : The -CF₃ group increases logP by ~1.5 units, improving membrane permeability .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo .
  • Target Binding : The group’s electronegativity strengthens hydrogen bonds with enzyme active sites (e.g., kinase inhibitors) .

Case Study : Analogous compounds show antinociceptive activity in capsaicin-induced pain models, suggesting potential for neuropathic pain research .

Advanced: What computational methods predict reactivity and regioselectivity in derivatization reactions?

Answer:

  • DFT Calculations : Model transition states for bromomethyl substitution (e.g., NBS-mediated radical pathways) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots on the fluorophenyl ring for nucleophilic attack .
  • Docking Studies : Predict binding conformations in biological targets (e.g., enzyme active sites) using crystal structures from the Protein Data Bank .

Basic: What purification techniques are recommended to isolate high-purity batches?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of imidoyl chloride and bromination byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (verified by HPLC) .

Advanced: How does this compound compare to N-(perfluoroalkylmethyl)arylimidoyl chlorides in synthetic utility?

Answer:

FeatureThis CompoundPerfluoroalkyl Analogs
ReactivityHigher electrophilicityLower due to steric bulk
Application ScopeIndole/pyrrole synthesisPesticidal heterocycles
StabilityModerate (sensitive to H₂O)High (fluorine shielding)

Advanced: What safety protocols are critical when handling bromomethyl and imidoyl chloride groups?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods mandatory due to lachrymatory and corrosive hazards .
  • Waste Disposal : Quench excess reagent with 10% NaHSO₃ before aqueous disposal .
  • Spill Management : Absorb with vermiculite and neutralize with diluted ammonia .

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